1-Allyltheobromine
CAS No.: 2530-99-6
Cat. No.: VC7962454
Molecular Formula: C10H12N4O2
Molecular Weight: 220.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2530-99-6 |
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Molecular Formula | C10H12N4O2 |
Molecular Weight | 220.23 g/mol |
IUPAC Name | 3,7-dimethyl-1-prop-2-enylpurine-2,6-dione |
Standard InChI | InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3 |
Standard InChI Key | BTFHIKZOEZREBX-UHFFFAOYSA-N |
SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C |
Canonical SMILES | CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C |
Introduction
Chemical Identity and Structural Characteristics
1-Allyltheobromine, systematically named 3,7-dimethyl-1-(prop-2-en-1-yl)-1H-purine-2,6(3H,7H)-dione, belongs to the purine alkaloid family. Its molecular formula is C₁₀H₁₂N₄O₂, with a molecular weight of 220.228 g/mol . The allyl group (-CH₂CH=CH₂) at the N1 position introduces steric and electronic modifications compared to the parent theobromine, influencing both reactivity and potential intermolecular interactions.
Physicochemical Properties
Key physical properties derived from experimental data include:
Property | Value |
---|---|
Density | 1.32 g/cm³ |
Boiling Point | 431.8°C at 760 mmHg |
Flash Point | 214.9°C |
Molecular Formula | C₁₀H₁₂N₄O₂ |
These metrics suggest a thermally stable compound with moderate volatility, aligning with its purine backbone . The absence of reported melting point data indicates potential challenges in crystallization or decomposition upon heating.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The primary synthesis route involves N-alkylation of theobromine using allyl bromide under basic conditions. A typical procedure employs:
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Reagents: Theobromine, allyl bromide, potassium carbonate
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Solvent: Dimethylformamide (DMF) or acetonitrile
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Conditions: Reflux at 80–100°C for 12–24 hours
This method achieves moderate yields (50–70%), with purification via column chromatography or recrystallization .
Industrial Production Challenges
Scaling this synthesis introduces complexities:
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Side Reactions: Competing O-alkylation at the 7-position may occur, necessitating precise stoichiometric control.
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Purification: High-performance liquid chromatography (HPLC) is often required to separate structurally similar byproducts.
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Cost Efficiency: Allyl bromide’s volatility and toxicity drive efforts to develop alternative alkylating agents.
Reactivity and Chemical Behavior
Halogenation Reactions
Pioneering work by Petrova et al. (2019) demonstrated divergent reactivity with halogens :
Halogen | Conditions | Major Products |
---|---|---|
Bromine | Dichloromethane, 0°C | 1:1 Adduct at allyl double bond |
Iodine | Ethanol, reflux | Oxazolopurine derivatives |
Notably, bromination proceeds via electrophilic addition to the allyl group’s double bond, while iodine promotes cyclization to form oxazolopurines—a novel heterocyclic system .
Oxidation and Reduction Pathways
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Oxidation: Treatment with KMnO₄ in acidic media cleaves the allyl group, yielding theobromine-1-carboxylic acid.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the allyl moiety, generating 1-propyltheobromine.
These transformations underscore the allyl group’s role as a tunable handle for structural diversification.
Applications in Scientific Research
Synthetic Intermediate
1-Allyltheobromine serves as a precursor for:
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Heterocyclic Fusion: Reactions with dienophiles yield tricyclic systems with potential photophysical properties.
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Coordination Chemistry: The purine N9 and carbonyl oxygens facilitate metal chelation, as evidenced by Cu(II) complex formation .
Analytical Challenges
Characterization hurdles include:
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Tautomerism: Dynamic equilibrium between N7-H and N9-H tautomers complicates NMR analysis.
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Chromatographic Resolution: Reverse-phase HPLC requires ion-pairing agents (e.g., tetrabutylammonium) to mitigate peak tailing.
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